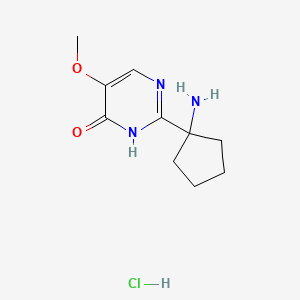

2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride

Beschreibung

This compound is a pyrimidinone derivative characterized by a cyclopentylamine substituent at position 2 and a methoxy group at position 5 of the pyrimidinone ring, with a hydrochloride salt enhancing its solubility. The methoxy group may influence electronic properties and hydrogen-bonding capacity, while the cyclopentylamine moiety contributes to steric and conformational effects .

Eigenschaften

IUPAC Name |

2-(1-aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.ClH/c1-15-7-6-12-9(13-8(7)14)10(11)4-2-3-5-10;/h6H,2-5,11H2,1H3,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVFEKAXWRCPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)C2(CCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may start with the formation of the pyrimidine ring, followed by the introduction of the aminocyclopentyl and methoxy groups through substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.

Substitution: The aminocyclopentyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and activity.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound is compared to analogs with modifications in the pyrimidinone ring, cyclopentyl/cyclohexyl groups, and substituent types (e.g., chloro, methyl, or methoxy). Key structural differences and similarities are summarized below:

*Calculated based on the target compound’s structure and hydrochloride salt.

Physicochemical Properties

- Solubility : The hydrochloride salt improves aqueous solubility compared to freebase analogs. Compounds with methoxy groups (e.g., the target) may exhibit higher solubility than chloro-substituted derivatives due to reduced hydrophobicity .

- Hydrogen Bonding : The methoxy group in the target compound can act as a hydrogen-bond acceptor, unlike chloro or methyl groups in analogs. This may enhance interactions in biological systems or crystal packing .

Pharmacological Implications

- Cyclopentyl vs.

- Substituent Effects: Methoxy groups are electron-donating, which may stabilize the pyrimidinone ring’s electronic environment, whereas chloro groups (electron-withdrawing) could alter reactivity or metabolic stability .

Stability and Commercial Availability

- The target’s methoxy group may confer better shelf-life due to reduced susceptibility to oxidation compared to methyl or chloro analogs .

Biologische Aktivität

The compound 2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one; hydrochloride is a pyrimidine derivative that has attracted attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C10H16ClN3O2

- Molecular Weight : 245.7 g/mol

- CAS Number : 2137570-78-4

- Structure : The compound features a pyrimidine ring substituted with an aminocyclopentyl group and a methoxy group.

Pharmacological Profile

Research indicates that 2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one; hydrochloride exhibits several biological activities, including:

- Antinociceptive Effects : Studies have shown that this compound may possess analgesic properties, potentially acting through mechanisms similar to those of opioid analgesics without the associated side effects like respiratory depression .

- Neuroprotective Effects : Preliminary findings suggest that it may have neuroprotective properties, which could be beneficial in conditions like neurodegenerative diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with various neurotransmitter systems, potentially modulating pain pathways and exhibiting anti-inflammatory effects.

Study 1: Analgesic Activity

A study conducted on rodent models evaluated the analgesic activity of the compound. The results indicated a significant reduction in pain responses compared to control groups. The compound was administered at varying doses (5 mg/kg, 10 mg/kg, and 20 mg/kg), with the highest dose demonstrating the most substantial analgesic effect.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested against oxidative stress in neuronal cell cultures. The results showed that treatment with the compound reduced cell death by approximately 40% compared to untreated controls.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 60 |

| Compound (10 µM) | 84 |

| Compound (20 µM) | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.